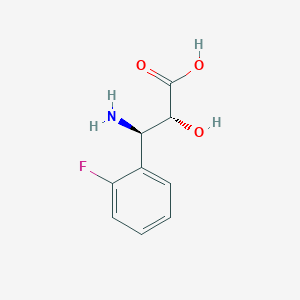

(2R,3R)-3-Amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid

Beschreibung

(2R,3R)-3-Amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid is a chiral β-hydroxy-α-amino acid characterized by a fluorinated aromatic substituent at the β-position. Its molecular formula is C₉H₁₀FNO₃, with a molecular weight of 199.18 g/mol and CAS number 1217770-09-6 . The compound features two stereocenters at C2 and C3, both in the R configuration, which significantly influences its biological interactions and physicochemical properties.

Eigenschaften

IUPAC Name |

(2R,3R)-3-amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO3/c10-6-4-2-1-3-5(6)7(11)8(12)9(13)14/h1-4,7-8,12H,11H2,(H,13,14)/t7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVPUCKXUPWNMOE-HTQZYQBOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(C(=O)O)O)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@H]([C@H](C(=O)O)O)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20654584 | |

| Record name | (2R,3R)-3-Amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217770-09-6 | |

| Record name | (2R,3R)-3-Amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3-Amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzaldehyde and glycine.

Aldol Reaction: The initial step involves an aldol reaction between 2-fluorobenzaldehyde and glycine to form an intermediate compound.

Reduction: The intermediate is then subjected to reduction using a suitable reducing agent like sodium borohydride to yield the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as:

Catalysts: Use of specific catalysts to enhance reaction efficiency.

Temperature Control: Maintaining precise temperature conditions to ensure high yield and purity.

Purification: Employing advanced purification techniques like crystallization or chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(2R,3R)-3-Amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The amino group can be reduced to form an amine derivative.

Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be employed under mild conditions.

Major Products Formed

Oxidation: Formation of ketone or aldehyde derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted fluorophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that (2R,3R)-3-amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid exhibits promising anticancer properties. It has been investigated as an inhibitor of specific enzymes involved in cancer cell proliferation.

- Case Study: A study published in the Journal of Medicinal Chemistry explored the compound's efficacy against various cancer cell lines. The results demonstrated a significant reduction in cell viability at micromolar concentrations, indicating its potential as an anticancer agent .

1.2 Neurological Disorders

Fluorinated amino acids are often studied for their effects on neurotransmitter systems. This compound may influence glutamate receptors, which are crucial in neurological conditions such as Alzheimer's disease and schizophrenia.

- Case Study: In vitro studies have shown that this compound can modulate NMDA receptor activity, potentially offering therapeutic benefits in managing excitotoxicity associated with neurodegenerative diseases .

Biochemical Research

2.1 Enzyme Inhibition

The compound serves as a substrate or inhibitor for various enzymes, making it a valuable tool in biochemical research.

- Application Example: It has been utilized to study the kinetics of amino acid transporters and their role in cellular metabolism. By inhibiting these transporters, researchers can gain insights into metabolic pathways and their regulation .

2.2 Synthesis of Novel Compounds

Due to its unique structure, this compound is used as a building block in the synthesis of more complex molecules.

- Synthesis Example: The compound has been incorporated into peptide sequences to create analogs with enhanced biological activity. This application is particularly relevant in developing new therapeutic agents targeting specific diseases .

Data Tables

Wirkmechanismus

The mechanism of action of (2R,3R)-3-Amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets:

Molecular Targets: It may interact with enzymes or receptors, modulating their activity.

Pathways Involved: The compound can influence biochemical pathways related to neurotransmission or metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Stereoisomers and Fluorophenyl Positional Variants

The stereochemistry and fluorine substitution pattern critically differentiate this compound from its analogs. Key examples include:

| Compound Name | Substituent Position | Stereochemistry | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|---|

| (2R,3R)-3-Amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid (Target Compound) | 2-Fluorophenyl | (2R,3R) | C₉H₁₀FNO₃ | 199.18 | 1217770-09-6 |

| (2S,3S)-3-Amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid | 2-Fluorophenyl | (2S,3S) | C₉H₁₀FNO₃ | 199.18 | 959579-83-0 |

| (2R,3R)-3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid | 3-Fluorophenyl | (2R,3R) | C₉H₁₀FNO₃ | 199.18 | 959573-06-9 |

| (2R,3R)-3-Amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid | 4-Fluorophenyl | (2R,3R) | C₉H₁₀FNO₃ | 199.18 | 55652-55-6 |

Key Findings :

Functional Group Modifications

A. Hydroxyphenyl and Methoxy Derivatives

| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|

| (2R)-2-Amino-3-(3-hydroxyphenyl)propanoic acid | 3-Hydroxyphenyl | C₉H₁₁NO₃ | 181.19 | 32140-49-1 |

| (2R,3R)-3-Amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid | 3,4-Dimethoxyphenyl | C₁₁H₁₅NO₅ | 241.24 | 2350657-96-2 |

Key Findings :

- The hydroxyl group in (2R)-2-Amino-3-(3-hydroxyphenyl)propanoic acid increases polarity (TPSA: ~89 Ų vs. 102 Ų for the dimethoxy analog), reducing membrane permeability but enhancing solubility .

- Methoxy groups in the dimethoxy derivative introduce bulk and electron-donating effects, which may improve metabolic stability compared to fluorine-substituted analogs .

B. Trifluoromethyl and Difluorophenyl Analogs

| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|

| (R)-2-Amino-3-(2,5-difluorophenyl)propanoic acid | 2,5-Difluorophenyl | C₉H₉F₂NO₂ | 209.17 | 266360-61-6 |

| (2S,3S)-3-Amino-2-hydroxy-3-(2-trifluoromethyl-phenyl)-propanoic acid | 2-Trifluoromethylphenyl | C₁₀H₁₀F₃NO₃ | 257.19 (calculated) | 1217649-15-4 |

Key Findings :

Boc-Protected and Aromatic System Variants

| Compound Name | Modification | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|

| N-Boc-(2R,3R)-3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid | Boc-protected amine | C₁₄H₁₇FNO₅ | 299.12 | Not specified |

| (2R,3R)-3-Amino-2-hydroxy-3-naphthalen-2-yl-propanoic acid | Naphthalen-2-yl | C₁₃H₁₃NO₃ | 231.25 | Not specified |

Key Findings :

- Boc protection increases steric bulk and reduces hydrogen-bond donor count (from 3 to 2), which may prolong half-life in vivo by slowing enzymatic degradation .

Biologische Aktivität

(2R,3R)-3-Amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature regarding its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H10FNO3

- CAS Number : 97731-02-7

- Structure : The compound features a fluorinated phenyl group, which is critical for its biological activity.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

-

Analgesic Activity :

- Studies have shown that derivatives of this compound possess analgesic properties. For instance, related compounds have been documented to alleviate pain in various models of chronic pain .

- A specific case study demonstrated the efficacy of this compound in reducing nociceptive responses in animal models, suggesting a mechanism involving modulation of neurotransmitter systems.

- Neuroprotective Effects :

The biological activity of this compound can be attributed to several mechanisms:

- Glutamate Receptor Modulation : The compound acts as a modulator of glutamate receptors, particularly the NMDA receptor subtype. This modulation is crucial for its analgesic and neuroprotective effects.

- Antioxidant Properties : The presence of the fluorinated phenyl group enhances the compound's ability to scavenge free radicals, contributing to its neuroprotective effects.

Case Study 1: Analgesic Efficacy

A study conducted on a rat model of neuropathic pain showed that administration of this compound resulted in a significant reduction in pain scores compared to control groups. The study highlighted its potential as a therapeutic agent for managing chronic pain conditions.

Case Study 2: Neuroprotection in Ischemia

In a controlled experiment involving ischemic brain injury, the compound demonstrated significant neuroprotective effects when administered prior to the induction of ischemia. Histological analysis revealed reduced neuronal death and improved functional outcomes in treated animals compared to untreated controls.

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for (2R,3R)-3-amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid, and how can stereochemical purity be ensured?

The synthesis typically involves chiral pool strategies or asymmetric catalysis. For example, fluorophenyl precursors may undergo nucleophilic addition to α-keto esters, followed by enzymatic resolution or catalytic asymmetric hydrogenation to achieve the (2R,3R) configuration. Key steps include:

- Use of chiral auxiliaries (e.g., Evans oxazolidinones) to control stereochemistry.

- Catalytic asymmetric methods employing transition metals (e.g., Ru-BINAP complexes) for enantioselective reduction .

- Characterization via chiral HPLC or NMR with chiral shift reagents to confirm enantiomeric excess .

Q. How is the stereochemistry of this compound validated experimentally?

X-ray crystallography is the gold standard for absolute configuration determination. Alternatively, circular dichroism (CD) spectroscopy correlates specific Cotton effects with known stereoisomers. Nuclear Overhauser effect (NOE) NMR experiments can also confirm spatial proximity of protons in the (2R,3R) configuration .

Q. What biological targets or mechanisms are associated with this compound?

The fluorophenyl and hydroxy groups suggest potential interactions with enzymes or receptors. Research indicates analogs act as:

- Enzyme inhibitors : Competitive binding to active sites (e.g., hydrolases, kinases) via hydrogen bonding with the hydroxy group and hydrophobic interactions with the fluorophenyl moiety .

- Receptor modulators : Fluorine’s electronegativity may enhance binding affinity to G-protein-coupled receptors (GPCRs) or neurotransmitter transporters .

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature, catalysts) influence the enantioselective synthesis of this compound?

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states in asymmetric hydrogenation, improving enantiomeric excess.

- Temperature : Lower temperatures (0–25°C) reduce racemization in acid-sensitive intermediates.

- Catalysts : Ru-(S)-BINAP catalysts yield higher enantioselectivity (>90% ee) compared to Rh complexes in hydrogenation steps .

Q. What analytical strategies resolve contradictions in stability data under physiological conditions?

Stability studies should assess:

- pH dependence : Hydrolysis of the hydroxy group is pH-sensitive; use LC-MS to monitor degradation products in buffers (pH 2–9).

- Thermal stability : Differential scanning calorimetry (DSC) identifies decomposition temperatures.

- Metabolic stability : Incubate with liver microsomes and quantify metabolites via UPLC-QTOF .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding modes:

- The fluorophenyl group’s hydrophobic surface aligns with aromatic pockets in enzyme active sites.

- Quantum mechanics/molecular mechanics (QM/MM) calculations evaluate hydrogen-bonding strength between the hydroxy group and catalytic residues .

Q. What methodologies address challenges in scaling up enantioselective synthesis?

- Continuous flow chemistry : Enhances reproducibility and reduces racemization during intermediate steps.

- Immobilized catalysts : Silica-supported chiral catalysts improve recovery and reuse.

- Process analytical technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy ensures stereochemical integrity during scale-up .

Methodological Notes

- Stereochemical analysis : Combine multiple techniques (X-ray, CD, NMR) to avoid misinterpretation of chiral centers .

- Synthetic optimization : Design of experiments (DoE) models (e.g., response surface methodology) optimize reaction parameters .

- Biological assays : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics with target enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.